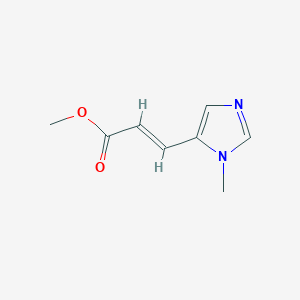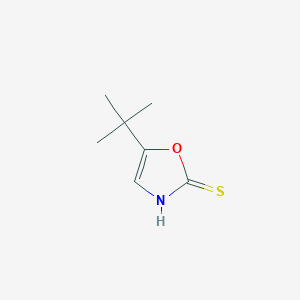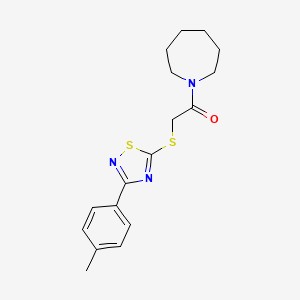
2-(1,3-Benzotiazol-2-ilamino)acetohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is a biochemical compound used for proteomics research . It is a part of a series of compounds that were designed and synthesized for anticonvulsant activity and neurotoxicity .
Synthesis Analysis
The compound was synthesized as part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis process was designed keeping in view the structural requirement of the pharmacophore .Molecular Structure Analysis
The molecular formula of “2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is C9H10N4OS, with a molecular weight of 222.27 .Chemical Reactions Analysis
The titled compounds were evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Physical and Chemical Properties Analysis
“2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Aplicaciones Científicas De Investigación
Bioquímica: Investigación en Proteómica
2-(1,3-Benzotiazol-2-ilamino)acetohidrazida: se utiliza en la investigación en proteómica, donde sirve como una herramienta bioquímica para estudiar la expresión, modificación e interacción de proteínas . Su estructura molecular le permite interactuar con las proteínas, lo que puede afectar su función o estabilidad, lo cual puede ser crucial para comprender los mecanismos de la enfermedad e identificar objetivos terapéuticos.
Farmacología: Actividad Anticonvulsiva
En farmacología, este compuesto se ha evaluado por sus propiedades anticonvulsivas. Los estudios han demostrado que los derivados de This compound muestran potencial en el tratamiento de la epilepsia al modular la actividad de los neurotransmisores y reducir la frecuencia de las convulsiones . Esto abre nuevas vías para desarrollar fármacos antiepilépticos más efectivos y menos tóxicos.
Ciencias Ambientales: Monitoreo de la Contaminación
Los derivados del compuesto se están explorando por su papel en las ciencias ambientales, particularmente en el monitoreo de la contaminación. Debido a su reactividad química, se puede usar para detectar y cuantificar la presencia de contaminantes ambientales, lo que ayuda en la evaluación de la salud ambiental y el desarrollo de estrategias de remediación .
Ciencia de Materiales: Síntesis de Nuevos Materiales
En la ciencia de materiales, This compound es un precursor en la síntesis de nuevos materiales con aplicaciones potenciales en electrónica, fotónica y nanotecnología . Su capacidad para formar estructuras complejas con propiedades únicas la hace valiosa para crear materiales avanzados.
Ingeniería Química: Optimización de Procesos
Este compuesto es significativo en la ingeniería química para la optimización de procesos. Puede participar en la catálisis, mejorando la eficiencia de las reacciones químicas, lo cual es esencial para escalar los procesos de producción y mejorar la sostenibilidad de la fabricación química .
Biología Molecular: Estudios de Expresión Génica
Por último, en biología molecular, This compound se utiliza en estudios de expresión génica. Puede actuar como una sonda molecular para comprender los mecanismos de regulación génica, lo cual es fundamental para avanzar en el conocimiento de la genética y desarrollar terapias basadas en genes .
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its anticonvulsant activity and neurotoxicity . The compound exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide may modulate neurotransmitter activity and ion exchange processes.
Cellular Effects
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with GABA receptors and ion exchangers indicates its potential to modulate neuronal activity and cellular excitability. Additionally, its effects on gene expression may lead to changes in protein synthesis and cellular function.
Molecular Mechanism
The molecular mechanism of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide involves binding interactions with specific biomolecules. It has been shown to exhibit good binding properties with epilepsy molecular targets, including GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that the compound may act as an inhibitor or modulator of these targets, leading to changes in neuronal activity and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide have been observed over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound can provide protection against seizures for up to 1 hour at a dose of 100 mg/kg in mice . This indicates that the compound’s effects are sustained over a significant period, making it a potential candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide vary with different dosages in animal models. At a dose of 100 mg/kg, the compound has shown 75% protection against seizures in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(14)5-11-9-12-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLGRSVTGQVADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)

![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591939.png)







